

Application Notes and Protocols for ML190 Administration in Preclinical Models

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Compound of Interest		
Compound Name:	ML 190	
Cat. No.:	B15618946	Get Quote

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Introduction

ML190 (PubChem CID: 44665680) is a potent and selective antagonist of the Kappa Opioid Receptor (KOR), a G-protein coupled receptor involved in modulating mood, stress, pain, and reward pathways.[1][2] Unlike mu-opioid receptor agonists that are associated with euphoria and high abuse potential, activation of the KOR by its endogenous ligand, dynorphin, often produces aversive, dysphoric states.[1] Consequently, the development of KOR antagonists like ML190 is a promising therapeutic strategy for treating stress-related disorders, including major depressive disorder (MDD), anxiety, and substance use disorders.[3][4]

These application notes provide a comprehensive overview of the preclinical administration of ML190, focusing on its established mechanism of action as a KOR antagonist. It is important to note that while the topic of interest included the Unfolded Protein Response (UPR), extensive literature review found no direct evidence linking ML190 to the IRE1α-XBP1 signaling pathway of the UPR. Therefore, all protocols and data are presented in the context of KOR antagonism. Due to the absence of published in vivo studies detailing specific administration protocols for ML190, the following sections provide generalized, yet detailed, methodologies based on standard practices for selective KOR antagonists in preclinical research.

Quantitative Data Summary



Quantitative data for ML190 is currently limited to in vitro characterization. The tables below summarize the available data for ML190 and provide a template for the types of data that would be generated in preclinical in vivo studies.

Table 1: In Vitro Characterization of ML190

Parameter	Value	Receptor Target	Assay Type	Reference
IC50	120 nM	Human KOR	β-arrestin Assay	[1]
K _i (Binding Affinity)	129 nM	Human KOR	Radioligand Binding	[2]
K _i (Binding Affinity)	1585 nM	Human MOR	Radioligand Binding	[2]
K _i (Binding Affinity)	1443 nM	Human DOR	Radioligand Binding	[2]
Selectivity	>267-fold for KOR over MOR and DOR	-	-	[1]

Table 2: Representative Preclinical Pharmacokinetics of a KOR Antagonist (Example Data)

No specific pharmacokinetic data for ML190 has been published. This table serves as an example.

Paramet er	Route	Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC ₀₋₂₄ (ng·h/m L)	t ₁ / ₂ (h)	Bioavail ability (%)
Compou nd X	IV	1	1500	0.08	2100	2.5	100
Compou nd X	РО	10	450	1.0	3150	3.0	15



Table 3: Representative Preclinical Efficacy of a KOR Antagonist (Example Data)

No specific efficacy data for ML190 has been published. This table provides an example from a relevant preclinical model.

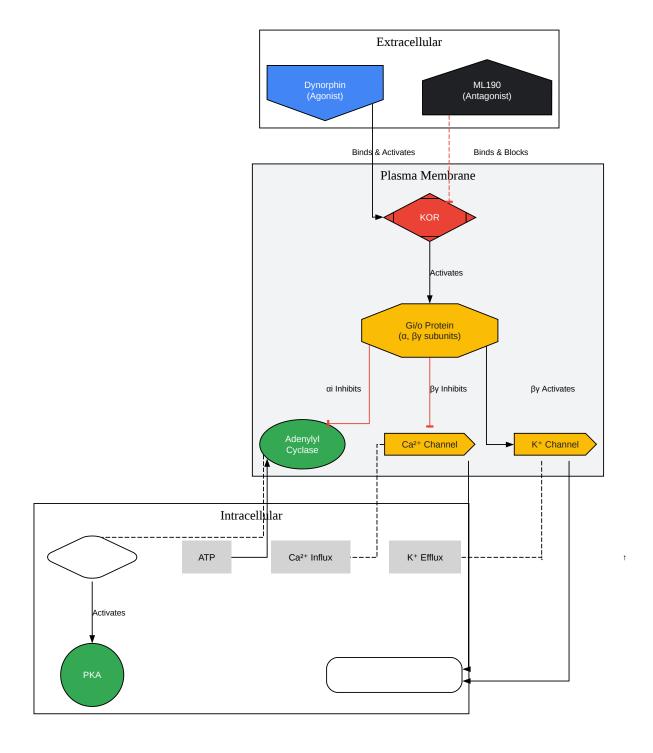
Preclinical Model	Species	Treatment	Dose (mg/kg, IP)	Primary Outcome	Result
Forced Swim Test	Mouse	Vehicle	-	Immobility Time (s)	150 ± 10
Forced Swim Test	Mouse	Compound Y	10	Immobility Time (s)	95 ± 8
Forced Swim Test	Mouse	Compound Y	30	Immobility Time (s)	70 ± 7**
p < 0.05; *p < 0.01 vs. Vehicle					

Signaling Pathways and Experimental Workflows

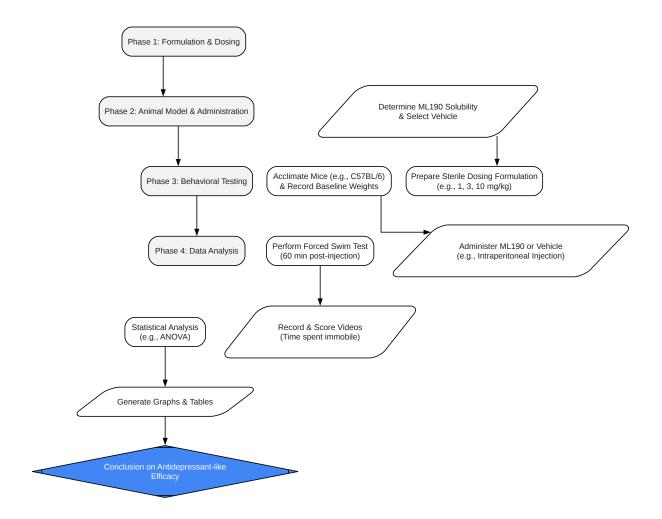
Kappa Opioid Receptor (KOR) Signaling Pathway

ML190 acts as an antagonist at the Kappa Opioid Receptor. This diagram illustrates the canonical signaling cascade initiated by the binding of the endogenous agonist, Dynorphin, and how an antagonist like ML190 blocks this activity.









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